
5-Bromo-3,6-dimethylpyridine-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3,6-dimethylpyridine-2,4-diol is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 3rd and 6th positions on the pyridine ring, along with hydroxyl groups at the 2nd and 4th positions. It is a versatile compound with significant applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,6-dimethylpyridine-2,4-diol typically involves the bromination of 3,6-dimethylpyridine-2,4-diol. One common method involves treating 3,6-dimethylpyridine-2,4-diol with a brominating agent such as phosphorus pentabromide (PBr5) in a suitable solvent like chloroform. The reaction is usually carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3,6-dimethylpyridine-2,4-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine-2,4-dione derivatives.
Reduction: Formation of 3,6-dimethylpyridine-2,4-diol or other reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-3,6-dimethylpyridine-2,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3,6-dimethylpyridine-2,4-diol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or interacting with cellular receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromo-4,6-dimethylpyridine: Similar structure with an amino group instead of hydroxyl groups.
5-Chloro-6-methylpyridin-2-amine: Contains a chlorine atom instead of bromine and an amino group.
2-Amino-6-methylpyridin-3-ol: Similar structure with an amino group and hydroxyl group.
Uniqueness
5-Bromo-3,6-dimethylpyridine-2,4-diol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern on the pyridine ring also differentiates it from other similar compounds.
Propiedades
Fórmula molecular |
C7H8BrNO2 |
|---|---|
Peso molecular |
218.05 g/mol |
Nombre IUPAC |
5-bromo-4-hydroxy-3,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H8BrNO2/c1-3-6(10)5(8)4(2)9-7(3)11/h1-2H3,(H2,9,10,11) |
Clave InChI |
PBXDKEANHUOOGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(NC1=O)C)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


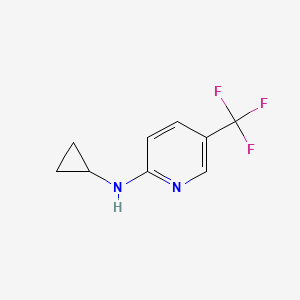

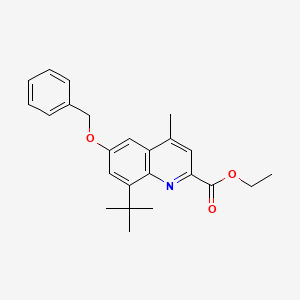
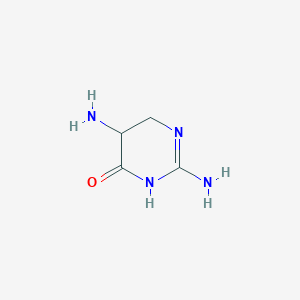
![Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate](/img/structure/B13100114.png)


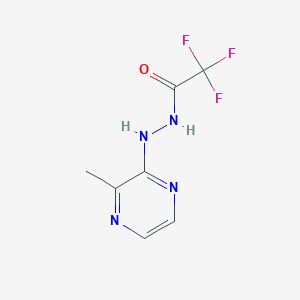
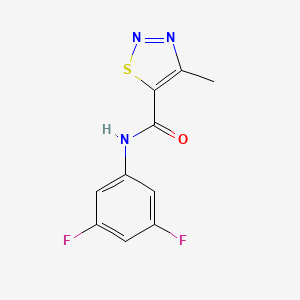
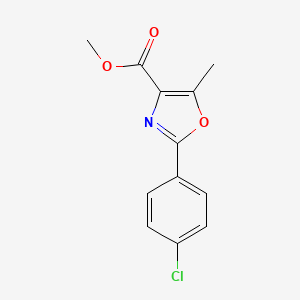
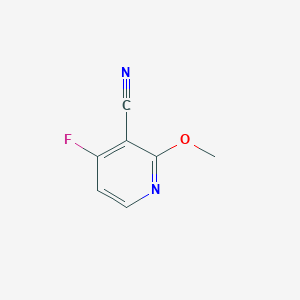
![9-([1,1'-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene](/img/structure/B13100158.png)
![7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B13100164.png)
![5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100172.png)
